molecular formula C16H24ClNO3 B3026182 N-sec-butyl Pentylone hydrochloride CAS No. 17763-05-2

N-sec-butyl Pentylone hydrochloride

Cat. No.: B3026182
CAS No.: 17763-05-2
M. Wt: 313.82 g/mol
InChI Key: YUUNTKWWQPPUNS-UHFFFAOYSA-N
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Description

This compound, formally named 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride (CAS: 17763-10-9), is a synthetic cathinone derivative characterized by a benzodioxole ring linked to a pentanone backbone and a branched alkylamino substituent at the β-position. The 1-methylpropyl (isobutyl) group distinguishes it from other analogs in this class. It is commonly referred to as N-butyl pentylone hydrochloride and is structurally related to designer stimulants with psychoactive properties .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUNTKWWQPPUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345661
Record name 1-(1,3-Benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-05-2
Record name N-sec-Butyl pentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-SEC-BUTYL PENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJE5VQ5HUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride (often referred to as MBDB) is a synthetic compound that has garnered interest in pharmacological research due to its structural similarity to other psychoactive substances. This article explores its biological activity, including its pharmacodynamics, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

  • Molecular Formula: C13H18ClNO3
  • Molecular Weight: 273.74 g/mol
  • CAS Number: 39235-63-7

The compound features a methylenedioxy group which is characteristic of several psychoactive substances, suggesting potential interactions with neurotransmitter systems.

MBDB is believed to act primarily as a serotonin releasing agent. It may also exhibit dopaminergic activity similar to that of other compounds in the benzodioxole class. The presence of the methylenedioxy group is often associated with increased affinity for serotonin receptors, particularly the 5-HT2A receptor.

Biological Activity

Research indicates that MBDB may have the following biological effects:

  • Psychoactive Effects: Users report effects similar to those of MDMA (Ecstasy), including enhanced mood and empathy.
  • Neurotransmitter Release: Studies suggest that MBDB promotes the release of serotonin and dopamine in vitro, which could explain its psychoactive properties.
Biological Activity Effect
Serotonin ReleaseIncreased mood and empathy
Dopamine ReleasePotential stimulant effects

Clinical Observations

In clinical settings, MBDB has been studied for its potential use in psychotherapy and social anxiety treatment. A notable study conducted by Nichols et al. (1982) highlighted its effects on mood enhancement and social interaction improvement in controlled environments.

Toxicology and Safety Profile

Toxicological assessments indicate that while MBDB has a lower toxicity profile compared to other amphetamines, it still poses risks associated with recreational use, including potential neurotoxicity at high doses.

Comparative Analysis

Compound Primary Action Safety Profile
MBDBSerotonin/Dopamine ReleaseModerate
MDMASerotonin/Dopamine ReleaseHigher risk of toxicity
Methylenedioxyamphetamine (MDA)Serotonin ReleaseModerate

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name (CAS) β-Amino Substituent Molecular Formula Molecular Weight (g/mol) Key Notes
N-butyl Pentylone HCl (17763-10-9) 1-Methylpropyl C₁₅H₂₂ClNO₃ 299.8 Branched alkyl chain; increased lipophilicity
Pentylone HCl (17763-01-8) Methyl C₁₃H₁₇ClNO₃ 271.7 Shorter chain; higher polarity
N,N-Diethylpentylone HCl (17763-15-4) Diethyl C₁₆H₂₄ClNO₃ 313.8 Bulkier substituent; uncharacterized toxicity
Dipentylone HCl (N/A) Dimethyl C₁₃H₁₈ClNO₃ 271.7 Reduced steric hindrance; limited data
Butylone-d₃ HCl (1231710-63-6) Methyl-d₃ C₁₁H₁₃D₃ClNO₃ 232.7 Deuterated analog; used as analytical standard
1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)-1-pentanone HCl (24622-62-6) Pyrrolidinyl C₁₆H₂₂ClNO₃ 311.8 Cyclic amine; altered receptor affinity

Key Findings from Research

Substituent Effects on Lipophilicity: N-butyl Pentylone’s branched isobutyl group enhances lipophilicity compared to methyl (Pentylone) or dimethyl (Dipentylone) analogs. This may prolong its metabolic half-life and central nervous system penetration .

Analytical Applications: Butylone-d₃ HCl (deuterated methyl) is utilized as an internal standard in mass spectrometry due to its isotopic stability, aiding in quantitative analysis of cathinones .

Pharmacological Implications: Cyclic amines (e.g., pyrrolidinyl analog) exhibit distinct binding profiles at monoamine transporters compared to linear alkylamino derivatives, suggesting differences in stimulant potency . Limited data exist on the toxicological effects of Diethylpentylone and Dipentylone, highlighting the need for further research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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